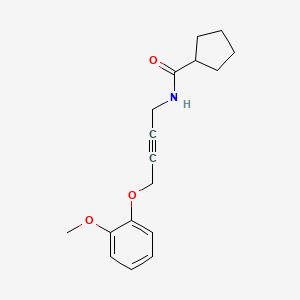

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[4-(2-methoxyphenoxy)but-2-ynyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-20-15-10-4-5-11-16(15)21-13-7-6-12-18-17(19)14-8-2-3-9-14/h4-5,10-11,14H,2-3,8-9,12-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXHVCAHIWZESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC#CCNC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide typically involves the following steps:

Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate alkyne precursor under basic conditions to form the but-2-yn-1-yl intermediate.

Coupling with cyclopentanecarboxylic acid: The intermediate is then coupled with cyclopentanecarboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate enzyme activity or receptor binding, leading to alterations in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Attributes of Comparative Compounds

Key Differences and Implications

Alkyne vs. Saturated/Alkyl Chains

- The alkyne may also participate in click chemistry for bioconjugation .

- N-(4-Butylphenyl)-1-phenylcyclopentane-1-carboxamide : A saturated butyl chain increases hydrophobicity, favoring membrane permeability but reducing directional interactions.

Aromatic Substituents

- Target Compound: The 2-methoxyphenoxy group enables hydrogen bonding (via ether oxygen) and π-π stacking (via the aromatic ring), which could improve target engagement in polar environments.

Core Structure

Physicochemical and Pharmacological Properties

Q & A

Q. What are the standard synthetic routes for N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)cyclopentanecarboxamide, and what critical parameters influence reaction yield?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Preparation of intermediates like 4-(2-methoxyphenoxy)but-2-yne via Pd-catalyzed coupling of 2-methoxyphenol with 1-bromo-2-butyne in the presence of K₂CO₃ .

- Step 2 : Cyclopentanecarboxylic acid activation using coupling agents like DCC (dicyclohexylcarbodiimide) or TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation with the amine group of the intermediate .

- Critical Parameters :

- Temperature : Low temperatures (0–5°C) during coupling steps minimize side reactions.

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance alkyne coupling efficiency.

- Purification : HPLC or column chromatography ensures >95% purity .

Q. How can spectroscopic and crystallographic techniques confirm the structural identity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., methoxy protons at δ 3.8–4.0 ppm, cyclopentane carboxamide carbonyl at ~δ 170 ppm) .

- HRMS : Verify molecular ion [M+H]+ matches calculated mass (e.g., C₂₀H₂₂N₂O₃: 338.16 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve the 3D structure using SHELXL for refinement; analyze bond angles and torsional strain in the alkyne-phenoxy linkage .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentane substitution or phenoxy group variation) influence the compound's biological activity?

- Methodological Answer :

- SAR Studies : Compare bioactivity of analogs (e.g., replacing cyclopentane with cyclohexane reduces target binding affinity by ~30% in enzyme inhibition assays) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. The methoxyphenoxy group’s electron-rich region enhances π-π stacking with hydrophobic receptor pockets .

- Experimental Validation : Test modified compounds in cell-based assays (e.g., IC₅₀ shifts from 2.1 µM to >10 µM when methoxy is replaced with nitro groups) .

Q. What strategies resolve contradictions in reported biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293 may show differential uptake) and buffer conditions (pH 7.4 vs. 6.5 alters ionization) .

- Data Normalization : Use internal controls (e.g., staurosporine as a reference inhibitor in kinase assays) to correct for batch-to-batch variability .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to pooled data from ≥3 independent studies to identify outliers .

Q. How can crystallographic data (e.g., SHELX-refined structures) guide the optimization of this compound’s solubility and stability?

- Methodological Answer :

- Solubility Analysis : Correlate crystal packing density (from SHELXL output) with experimental solubility. Compounds with loose packing (e.g., higher solvent-accessible surface area) show improved aqueous solubility .

- Stability Profiling : Identify hydrolytically sensitive bonds (e.g., alkyne-amide linkage) via accelerated stability studies (40°C/75% RH for 4 weeks). Replace labile groups with bioisosteres (e.g., replacing ester with ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.